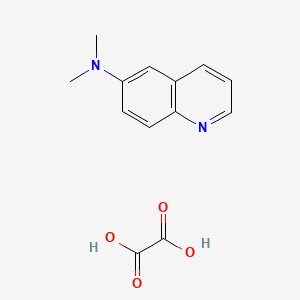

N-methyl quinolin-6-yl-methylamine oxalate

Description

Contextualization within Quinoline (B57606) Chemistry

The core of the molecule is the quinoline unit, a bicyclic aromatic heterocycle. This structural motif is of paramount importance in various fields of chemical science.

Quinoline, a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net This designation stems from its recurring presence in a multitude of pharmacologically active compounds. orientjchem.org The quinoline nucleus is a cornerstone in drug discovery, forming the structural basis for drugs with a wide array of activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties. nih.govorientjchem.org

The versatility of the quinoline scaffold allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. frontiersin.org This adaptability makes it an invaluable building block for creating libraries of compounds for high-throughput screening and for designing molecules that can interact with specific biological targets. researchgate.net Beyond medicine, quinoline derivatives are also integral to materials science, where they are used in the development of organic light-emitting diodes (OLEDs) and other functional materials. nih.gov

The synthesis of the quinoline ring system has been a subject of extensive research for over a century. mdpi.com Classical named reactions, developed in the late 19th century, remain fundamental to quinoline synthesis. nih.goviipseries.org These include:

Skraup Synthesis: One of the oldest methods, involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. iipseries.orgnih.gov

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. nih.govnih.gov

Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.gov

Combes Synthesis: Involves the reaction of anilines with β-diketones under acidic conditions. iipseries.orgnih.gov

Pfitzinger Reaction: The synthesis of quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound. nih.goviipseries.org

While these traditional methods are robust, they often require harsh conditions, such as high temperatures and strong acids. nih.govtandfonline.com Modern organic synthesis has driven the evolution of more efficient and environmentally benign strategies. tandfonline.com Recent advancements include:

Transition-Metal-Catalyzed Reactions: Methods leveraging catalysts like cobalt and copper for oxidative cyclization and annulation. mdpi.comtandfonline.com

Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials to form complex quinoline derivatives with high atom economy. tandfonline.com

Green Chemistry Approaches: The use of safer solvents (like water-ethanol mixtures), reusable catalysts, and microwave irradiation to reduce environmental impact and improve reaction efficiency. nih.govtandfonline.com

C-H Bond Activation: Innovative strategies that directly functionalize C-H bonds to construct the quinoline scaffold. mdpi.com

These modern techniques offer greater functional group tolerance, milder reaction conditions, and access to a wider diversity of substituted quinoline derivatives. mdpi.comtandfonline.com

Interactive Table 1: Comparison of Quinoline Synthesis Strategies

| Synthetic Strategy | Key Reactants | Typical Conditions | Primary Advantage |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Strong Acid (H₂SO₄), High Temperature | Access to unsubstituted quinoline |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base Catalysis | Good regioselectivity and convergence |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Strong Acid | Access to 2- and 4-substituted quinolines |

| Multicomponent Reactions | e.g., Aldehyde, Amine, Alkyne | Often Metal-Catalyzed, Milder Conditions | High efficiency and molecular diversity |

| Green Approaches | Varies | e.g., Microwave, Aqueous Media, Reusable Catalysts | Reduced environmental impact, improved safety |

Overview of Secondary Amine Derivatives in Organic Chemistry

The "N-methyl...methylamine" part of the compound's name indicates a secondary amine—a nitrogen atom bonded to two carbon atoms and one hydrogen atom. fiveable.me This functional group is a cornerstone of organic and medicinal chemistry.

Amines are fundamental building blocks in organic synthesis due to their nucleophilicity and basicity. amerigoscientific.comuniversalclass.com They are crucial intermediates in the production of a vast range of products, including pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.compurkh.com The lone pair of electrons on the nitrogen atom allows amines to act as nucleophiles, participating in essential bond-forming reactions. amerigoscientific.comuniversalclass.com

Secondary amines, specifically, are prevalent in biologically active molecules. fiveable.me Their structure allows for specific hydrogen bonding interactions, which is critical for molecular recognition at biological targets like enzyme active sites and receptors. fiveable.me Many neurotransmitters and pharmaceuticals contain secondary amine moieties, which are essential for their function. fiveable.mepurkh.com

The synthesis of secondary amines is a well-established area of organic chemistry, with numerous methods available to form the C-N bond. acs.org Key methodologies include:

N-Alkylation: A common method where a primary amine is reacted with an alkyl halide. A challenge with this method is controlling the reaction to prevent overalkylation, which would lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts. acs.orgnih.gov

Reductive Amination: This highly versatile method involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the target secondary amine. nih.gov

Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination allow for the formation of aryl amines by coupling an amine with an aryl halide, a powerful tool for creating complex molecules.

Reduction of Amides and Azides: Secondary amides can be reduced to form the corresponding secondary amines, and the reduction of azides provides another route to amine synthesis. universalclass.comacs.org

Modern approaches focus on achieving selective functionalization, especially mono-alkylation, using advanced catalytic systems and novel amine surrogates to overcome the challenge of overalkylation. acs.orgorganic-chemistry.org

Interactive Table 2: Common Methods for Secondary Amine Synthesis

| Methodology | Description | Key Feature |

|---|---|---|

| N-Alkylation | Reaction of a primary amine with an alkylating agent (e.g., alkyl halide). | Direct but can lead to overalkylation. |

| Reductive Amination | Condensation of an amine with a carbonyl compound, followed by reduction. | High versatility and control. |

| Buchwald-Hartwig Coupling | Palladium-catalyzed coupling of an amine with an aryl halide/triflate. | Excellent for forming aryl-amine bonds. |

| Amide Reduction | Reduction of a disubstituted amide using a reducing agent like LiAlH₄. | Useful for converting stable amides to amines. |

Oxalate (B1200264) Salts in Chemical Science Research

The term "oxalate" indicates that the N-methyl quinolin-6-yl-methylamine molecule is present as a salt with oxalic acid. wikipedia.org Oxalate is the dianion of oxalic acid (C₂H₂O₄) and has the formula C₂O₄²⁻. wikipedia.orgbyjus.com The formation of salts is a critical practice in chemical and pharmaceutical science.

In organic chemistry, basic compounds like amines are often converted into crystalline salts for purification, handling, and characterization. Oxalic acid is a useful di-acid for this purpose because it readily forms stable, often crystalline, salts with organic bases. This can improve the stability and shelf-life of the compound compared to the free base form.

Beyond simple salt formation, the oxalate anion is a versatile bidentate ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions by binding through its two oxygen atoms. wikipedia.orgorchidsinternationalschool.com This chelating property is used in analytical chemistry for the titration of metal ions and in the synthesis of metal-organic frameworks (MOFs). orchidsinternationalschool.com Furthermore, oxalate salts have industrial applications, including in the manufacturing of ceramics, as mordants in dyeing processes, and for rust removal. byjus.comnih.gov The formation of low-volatility metal-oxalate salts also plays a role in the chemistry of atmospheric aerosols. d-nb.info

Utility of Oxalate Counterions in Compound Isolation and Crystallization

The use of counterions is a fundamental strategy in pharmaceutical and chemical research for the isolation, purification, and stabilization of ionizable compounds. Oxalic acid is frequently employed for this purpose due to its ability to form stable, crystalline salts with basic compounds, such as amines. The formation of an oxalate salt can significantly alter the physicochemical properties of the parent compound, often leading to improved crystallinity, which is crucial for purification by recrystallization and for obtaining high-quality crystals suitable for X-ray diffraction analysis.

The bidentate nature of the oxalate dianion allows it to participate in robust hydrogen bonding networks, which can facilitate the formation of well-ordered crystal lattices. This is particularly advantageous when dealing with parent compounds that are oils or amorphous solids, as the oxalate salt can provide a reliable method for obtaining a solid, crystalline material.

| Property | Advantage of Oxalate Salt Formation |

| Physical State | Can convert liquid or amorphous bases into crystalline solids. |

| Purification | Crystalline salts are amenable to purification via recrystallization. |

| Stability | Salt formation can enhance the chemical and physical stability of the compound. |

| Handling | Crystalline solids are generally easier to handle and weigh than oils or amorphous powders. |

Research Landscape and Knowledge Gaps for N-methyl quinolin-6-yl-methylamine oxalate

Current State of Synthetic Literature for the Specific Compound Class

The synthesis of quinoline derivatives is well-established in organic chemistry, with several named reactions providing access to the core heterocyclic structure. iipseries.orgrsc.org These methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, offer various routes to substituted quinolines from readily available starting materials. iipseries.org

For the specific synthesis of N-methyl quinolin-6-yl-methylamine, a plausible route would involve the functionalization of a pre-formed quinoline ring at the 6-position. A common strategy would be the conversion of 6-methylquinoline (B44275) to 6-(bromomethyl)quinoline, followed by nucleophilic substitution with methylamine (B109427). Alternatively, reductive amination of quinoline-6-carbaldehyde (B1297982) with methylamine would also yield the target secondary amine. The free base, N-methyl quinolin-6-yl-methylamine, is listed as a commercially available compound. chemscene.com The preparation of the oxalate salt is typically a straightforward acid-base reaction, where the free base is treated with a stoichiometric amount of oxalic acid in a suitable solvent, leading to the precipitation of the crystalline this compound.

| Synthetic Strategy | Description |

| Skraup Synthesis | Reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent to form quinoline. chemrj.org |

| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid. |

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. |

| Functional Group Interconversion | Modification of a pre-existing quinoline, such as bromination of 6-methylquinoline followed by amination. |

| Reductive Amination | Reaction of quinoline-6-carbaldehyde with methylamine and a reducing agent. |

Unexplored Areas in Structural and Reactivity Studies

While the synthesis of quinoline derivatives is broadly explored, detailed structural and reactivity studies on specific compounds like this compound are often lacking in the public domain. A significant knowledge gap exists in the crystallographic data for this particular salt. A single-crystal X-ray diffraction study would provide invaluable information on its solid-state structure, including bond lengths, bond angles, and the specifics of the hydrogen bonding network and supramolecular assembly mediated by the oxalate counterion.

Furthermore, the reactivity of the quinoline nitrogen and the secondary amine in this compound could be an area for further investigation. For instance, its potential as a ligand in coordination chemistry has not been thoroughly explored. Studies on its coordination with various metal centers could reveal interesting catalytic or material properties. Computational studies could also be employed to understand its electronic structure, molecular orbitals, and potential for participating in various chemical transformations.

Potential for Novel Academic Applications (Non-biological)

The quinoline moiety is known for its interesting photophysical properties, and its derivatives are used in various non-biological applications. researchgate.net For instance, quinoline-based compounds have been investigated as components in organic light-emitting diodes (OLEDs), fluorescent sensors, and as ligands in catalysis. The specific substitution pattern of N-methyl quinolin-6-yl-methylamine could modulate these properties.

Potential academic applications for this compound, beyond its role as a synthetic intermediate, could include:

Materials Science: Investigation of its fluorescence properties for potential use as a molecular sensor or in optoelectronic devices.

Coordination Chemistry: Use as a bidentate or monodentate ligand for the synthesis of novel metal complexes with potentially interesting catalytic or magnetic properties.

Supramolecular Chemistry: Its ability to form well-defined hydrogen-bonded structures could be exploited in the design of new supramolecular architectures and crystal engineering studies. researchgate.net

Properties

Molecular Formula |

C13H14N2O4 |

|---|---|

Molecular Weight |

262.26 g/mol |

IUPAC Name |

N,N-dimethylquinolin-6-amine;oxalic acid |

InChI |

InChI=1S/C11H12N2.C2H2O4/c1-13(2)10-5-6-11-9(8-10)4-3-7-12-11;3-1(4)2(5)6/h3-8H,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

RHLKJMGCNYXATD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=CC=C2.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Methyl Quinolin 6 Yl Methylamine Oxalate

Retrosynthetic Analysis of N-methyl quinolin-6-yl-methylamine

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. This process involves identifying key chemical bonds that can be disconnected to reveal precursor molecules.

The primary disconnection points for N-methyl quinolin-6-yl-methylamine are the C-N bonds of the N-methylmethylamine side chain. A primary disconnection of the bond between the quinoline (B57606) ring and the side chain's methylene (B1212753) group reveals quinoline-6-carbaldehyde (B1297982) and methylamine (B109427) as key precursors. A further disconnection of the N-methyl bond points to quinolin-6-yl-methylamine as an intermediate.

The synthesis of the quinoline core itself can be achieved through various established methods, such as the Skraup, Doebner-von Miller, or Friedländer synthesis iipseries.orgdu.edu.egnih.gov. These methods typically involve the condensation and cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors nih.gov. The specific substitution pattern of the quinoline ring is determined by the choice of the aniline (B41778) and the carbonyl partner.

There are two primary strategies for introducing the N-methylmethylamine moiety onto the quinoline-6-carbaldehyde precursor:

Stepwise Approach: This involves an initial reductive amination of quinoline-6-carbaldehyde with methylamine to form quinolin-6-yl-methylamine, followed by a subsequent N-methylation step.

Direct Approach: This strategy aims to form the N-methyl quinolin-6-yl-methylamine directly from quinoline-6-carbaldehyde in a single synthetic operation, for instance, through a reductive amination with methylamine and formaldehyde (B43269).

Precursor Chemistry and Starting Material Selection

The successful synthesis of the target compound relies on the efficient preparation of key precursors.

Quinoline-6-carbaldehyde is a crucial intermediate. A common and effective method for its synthesis is the Vilsmeier-Haack reaction arkat-usa.orgchemijournal.com. This reaction introduces a formyl group (-CHO) onto an activated aromatic ring using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) chemijournal.com. The formylation of quinoline can be directed to the 6-position depending on the reaction conditions and the presence of other substituents on the quinoline ring.

Table 1: Comparison of Formylation Methods for Heterocycles

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 0 °C to reflux | Good yields, applicable to a wide range of heterocycles chemijournal.com. | Requires anhydrous conditions, can be harsh for sensitive substrates. |

| Reimer-Tiemann | Chloroform, base | Heating | Uses readily available reagents. | Often results in mixtures of isomers, moderate yields nih.gov. |

| Duff Reaction | Hexamethylenetetramine, acid | Heating | Simple procedure. | Generally lower yields, limited to activated aromatic systems nih.gov. |

Methylamine is a commercially available gas, often supplied as a solution in a suitable solvent like water or alcohol. For laboratory-scale synthesis, it is crucial to use anhydrous methylamine or a solution in a non-protic solvent for reactions that are sensitive to water, such as those involving organometallic reagents.

Direct Synthesis Routes to N-methyl quinolin-6-yl-methylamine

The direct synthesis of N-methyl quinolin-6-yl-methylamine from quinoline-6-carbaldehyde can be achieved through reductive amination. This one-pot reaction involves the condensation of the aldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine masterorganicchemistry.comias.ac.in.

A variety of reducing agents can be employed for this transformation, with the choice depending on the specific substrate and desired reaction conditions.

Table 2: Common Reducing Agents for Reductive Amination | Reducing Agent | Abbreviation | Typical Solvents | Key Features | | --- | --- | --- | --- | | Sodium borohydride (B1222165) | NaBH₄ | Methanol, Ethanol (B145695) | Cost-effective, readily available. Can also reduce the starting aldehyde if not controlled properly masterorganicchemistry.comcommonorganicchemistry.com. | | Sodium cyanoborohydride | NaBH₃CN | Methanol, Acetonitrile | More selective for the imine over the aldehyde, stable in mildly acidic conditions masterorganicchemistry.comcommonorganicchemistry.com. | Toxic cyanide source. | | Sodium triacetoxyborohydride (B8407120) | STAB | Dichloromethane, Dichloroethane | Mild and selective, tolerates a wide range of functional groups commonorganicchemistry.com. | More expensive than NaBH₄. |

An alternative to the stepwise methylation is the Eschweiler-Clarke reaction, which allows for the methylation of a primary or secondary amine using formic acid and formaldehyde wikipedia.orgnrochemistry.comorganic-chemistry.org. This method is advantageous as it avoids the formation of quaternary ammonium (B1175870) salts wikipedia.orgmdpi.comambeed.com. In the context of synthesizing the target molecule, quinolin-6-yl-methylamine (formed in a preceding step) could be subjected to Eschweiler-Clarke conditions to yield N-methyl quinolin-6-yl-methylamine.

The final step in the synthesis is the formation of the oxalate (B1200264) salt. This is typically achieved by reacting the free base, N-methyl quinolin-6-yl-methylamine, with oxalic acid in a suitable solvent sciencemadness.orgsciencemadness.orggoogle.com. The choice of solvent is critical to ensure the precipitation of the salt in high purity. Anhydrous solvents like isopropanol (B130326) or ethanol are often used to facilitate crystallization sciencemadness.org. The stoichiometry of the reaction (1:1 molar ratio of the amine to oxalic acid) is controlled to form the desired oxalate salt.

Reductive Amination Strategies to Form C-N Bonds

Reductive amination is a cornerstone of amine synthesis, providing a versatile method for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. In the context of synthesizing N-methyl quinolin-6-yl-methylamine, this strategy is employed to introduce the methylamino-methyl group onto the quinoline scaffold.

The traditional approach involves the reaction of quinoline-6-carbaldehyde with methylamine, followed by reduction. nih.gov A variety of reducing agents can be employed, each with its own advantages in terms of selectivity, reactivity, and ease of handling. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (Na(OAc)₃BH). youtube.com The choice of reducing agent can be critical in preventing over-alkylation and other side reactions. nih.gov

More advanced strategies focus on catalyst-controlled reductive amination, which can offer higher selectivity and efficiency. Transition metal catalysts, such as those based on iridium, ruthenium, or nickel, have been successfully used in reductive amination reactions. organic-chemistry.org These catalysts can facilitate the reaction under milder conditions and with a broader substrate scope. For instance, an iron-catalyzed reductive amination of aldehydes and ketones using ammonia (B1221849) has been developed, highlighting a move towards more earth-abundant and sustainable metal catalysts. nih.gov Furthermore, efforts are being made to develop green reductive amination methods that utilize alternative hydrogen sources like formic acid or hydrogen gas, and employ environmentally benign solvents.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages | Typical Reaction Conditions |

| Sodium Borohydride (NaBH₄) | Inexpensive, readily available | Can reduce other functional groups | Methanol or ethanol solvent, room temperature |

| Sodium Cyanoborohydride (NaBH₃CN) | More selective for imines over ketones/aldehydes | Highly toxic cyanide byproduct | Methanol solvent, slightly acidic pH |

| Sodium Triacetoxyborohydride (Na(OAc)₃BH) | Mild, selective, non-toxic | More expensive | Dichloromethane or dichloroethane solvent, room temperature |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Clean" reaction, high atom economy | Requires specialized equipment for handling H₂ gas | Various solvents, elevated pressure and temperature |

One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules from simple starting materials in a single reaction vessel without the isolation of intermediates. researchgate.netrsc.orgrsc.org These approaches are highly desirable as they reduce reaction time, minimize waste, and simplify purification processes. researchgate.netresearchgate.net The synthesis of quinoline derivatives is well-suited to MCR strategies, with several named reactions like the Povarov, Gewald, and Ugi reactions being successfully employed. researchgate.netrsc.org

For the synthesis of N-methyl quinolin-6-yl-methylamine, a multicomponent approach could involve the reaction of an aniline derivative, an aldehyde, and an alkyne. nih.gov For example, a Povarov-type reaction, which is a [4+2] cycloaddition of an imine with an alkene or alkyne, could be adapted for this purpose. rsc.org A hypothetical one-pot synthesis could start from 4-aminobenzaldehyde, which would first be protected, then subjected to a reaction that builds the quinoline ring, followed by deprotection and reductive amination in the same pot.

The development of such strategies often involves the use of catalysts to promote the sequential reactions. researchgate.net These can range from metal catalysts to organocatalysts, with an increasing emphasis on green catalysts like p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix rsc.orgarene (CX4SO3H). researchgate.net The choice of solvent is also critical in one-pot reactions to ensure that all reaction steps proceed efficiently. tandfonline.com

Multi-Step Conversions and Yield Optimization Studies

A potential multi-step synthesis could begin with the synthesis of the quinoline core, for example, through a Skraup or Doebner-von Miller reaction, starting from a substituted aniline. nih.gov Subsequent steps would then involve functional group manipulations to introduce the methylamine-methyl side chain at the 6-position.

Yield optimization is a critical aspect of multi-step synthesis. nih.gov This involves systematically varying reaction parameters such as temperature, reaction time, catalyst loading, and reactant stoichiometry to maximize the yield of each step. The use of design of experiments (DoE) can be a powerful tool in this process, allowing for the efficient exploration of the reaction space. For instance, in the synthesis of 2-methyl-6-nitroquinoline, optimization of the catalyst concentration was shown to significantly improve the reaction yield. nih.gov Continuous flow chemistry is also emerging as a valuable tool for multi-step synthesis, enabling rapid optimization and library synthesis.

Table 2: Hypothetical Multi-Step Synthesis of N-methyl quinolin-6-yl-methylamine

| Step | Reaction | Key Reagents | Potential Yield (%) |

| 1 | Skraup synthesis of 6-aminoquinoline | p-Aminophenol, glycerol, sulfuric acid, arsenic pentoxide | 60-70 |

| 2 | Sandmeyer reaction to 6-cyanoquinoline | 6-aminoquinoline, NaNO₂, HCl, CuCN | 75-85 |

| 3 | Reduction of nitrile to aldehyde | 6-cyanoquinoline, DIBAL-H | 80-90 |

| 4 | Reductive amination | Quinoline-6-carbaldehyde, methylamine, NaBH(OAc)₃ | 85-95 |

Formation and Controlled Crystallization of the Oxalate Salt

The final step in the synthesis is the formation of the oxalate salt. This is a crucial step as it not only isolates the product but also provides an opportunity for significant purification. The formation of a crystalline salt can remove impurities that are not incorporated into the crystal lattice.

Solvent Selection and Crystallization Techniques for Oxalate Salts

The choice of solvent is paramount in achieving successful crystallization. nih.gov The ideal solvent system is one in which the oxalate salt has low solubility at room temperature but higher solubility at elevated temperatures, allowing for crystallization by cooling. youtube.com Alternatively, an anti-solvent crystallization approach can be used, where a solvent in which the salt is insoluble is added to a solution of the salt in a good solvent to induce precipitation. youtube.com

For oxalate salts, a range of solvents can be considered. Alcohols such as methanol, ethanol, and isopropanol are often used, sometimes in combination with water. nih.gov The polarity of the solvent can significantly impact the yield and crystal morphology. nih.gov For instance, in the crystallization of uranyl oxalate, higher yields were observed with less polar alcohols. nih.gov The selection process often involves screening a variety of solvents and solvent mixtures to find the optimal conditions. youtube.com

Crystallization techniques also play a vital role. Slow cooling, slow evaporation of the solvent, and vapor diffusion are common methods to grow high-quality crystals. The rate of cooling or addition of anti-solvent can affect the crystal size and purity.

Stoichiometry and Controlled Crystallization for Purity and Crystal Quality

Precise control over the stoichiometry of the amine and oxalic acid is essential for forming the desired oxalate salt and achieving high purity. The molar ratio of the base (N-methyl quinolin-6-yl-methylamine) to oxalic acid will determine the nature of the resulting salt (e.g., mono-oxalate or hemioxalate). Careful addition of the oxalic acid solution to the free base solution is necessary to ensure homogeneity and prevent localized high supersaturation, which can lead to the formation of amorphous material or the inclusion of impurities. acs.orgnih.gov

Controlled crystallization is a key technique for enhancing the purity and quality of the final product. researchgate.net This involves managing factors such as supersaturation, temperature, and agitation. acs.orgnih.gov Seeding the solution with a small amount of the pure crystalline product can help to control the nucleation process and lead to the formation of larger, more uniform crystals. nih.gov The pH of the crystallization medium can also influence the crystal form and habit. acs.orgnih.gov Techniques such as constant composition crystallization can be employed to maintain a steady state of supersaturation, which is beneficial for studying crystal growth and obtaining consistent crystal quality. nih.gov

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives is an area of growing importance. nih.govijpsjournal.com The goal is to design chemical processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. tandfonline.comijpsjournal.com

Key principles of green chemistry that are relevant to the synthesis of N-methyl quinolin-6-yl-methylamine oxalate include:

Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy). ijpsjournal.com One-pot and multicomponent reactions are particularly advantageous in this regard. rsc.org

Less Hazardous Chemical Synthesis: Using and generating substances that possess little or no toxicity to human health and the environment. ijpsjournal.com This includes the selection of greener solvents and reagents.

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources where technically and economically practicable.

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. researchgate.net This is a central theme in modern organic synthesis.

Design for Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure whenever possible. tandfonline.com Microwave-assisted and ultrasound-assisted syntheses are being explored as energy-efficient alternatives to conventional heating. tandfonline.comnih.gov

Use of Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances (e.g., solvents, separation agents) or making them innocuous. tandfonline.com The use of water, ethanol, or ionic liquids as green solvents is being investigated for quinoline synthesis. tandfonline.com

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Table 3: Green Chemistry Metrics for Evaluating Synthetic Routes

| Metric | Description | Goal |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |

| E-Factor | (Total weight of waste / Weight of product) | Minimize |

| Process Mass Intensity (PMI) | (Total mass in a process / Mass of product) | Minimize |

| Reaction Mass Efficiency (RME) | (Mass of product / Total mass of reactants) x 100% | Maximize |

Atom Economy and Reaction Efficiency Calculations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. An ideal reaction has 100% atom economy, where all atoms from the reactants are found in the product, generating no waste.

The theoretical atom economy for the catalytic reductive amination of quinoline-6-carbaldehyde is calculated as follows:

Reaction: Quinoline-6-carbaldehyde + Methylamine + H₂ → N-methyl quinolin-6-yl-methylamine + H₂O

Below is a data table illustrating the atom economy calculation for this key synthetic step.

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |

| Quinoline-6-carbaldehyde | C₁₀H₇NO | 157.17 |

| Methylamine | CH₅N | 31.06 |

| Hydrogen (H₂) | H₂ | 2.02 |

| Total Reactant Mass | 190.25 | |

| N-methyl quinolin-6-yl-methylamine | C₁₁H₁₂N₂ | 172.23 |

| Atom Economy (%) | 90.53% |

Calculation: (172.23 / 190.25) * 100 = 90.53%

This high percentage underscores the efficiency of catalytic hydrogenation. While catalysts are essential for the reaction, they are not consumed and thus are excluded from the atom economy calculation itself. However, their use is central to reaction efficiency, as they enable atom-economical pathways and reduce the need for less efficient stoichiometric reagents.

Solvent-Free or Environmentally Benign Solvent Systems

The selection of solvents is another critical aspect of green synthetic design, as solvents constitute a major portion of the waste generated in chemical processes. Traditional quinoline syntheses often rely on volatile and hazardous organic solvents. Modern methodologies prioritize the use of environmentally benign alternatives or eliminate solvents entirely. ijpsjournal.com

Environmentally Benign Solvents: For the synthesis of quinoline derivatives, green solvents such as water, ethanol, and ionic liquids have proven effective. tandfonline.comtandfonline.com Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. tandfonline.com Ethanol is also favored as it is renewable and less toxic than many conventional organic solvents. tandfonline.com Ionic liquids have gained attention as they are non-volatile and can act as both the solvent and catalyst, though their cost and toxicity must be carefully evaluated. ijpsjournal.comias.ac.in In the context of synthesizing N-methyl quinolin-6-yl-methylamine via reductive amination, ethanol and water are highly suitable media for many catalytic hydrogenation processes. tandfonline.com

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry, minimizing waste and often accelerating reaction rates. ijpsjournal.com For instance, the Friedländer annulation, a common method for constructing quinoline rings, can be effectively performed under solvent-free conditions using various catalysts. nih.gov These reactions are typically conducted by heating a mixture of the reactants and a solid catalyst, leading to high yields and simplified product purification. nih.gov

The following table compares a representative quinoline synthesis under different solvent conditions, highlighting the advantages of greener systems.

| Reaction Type | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Friedländer Synthesis | InCl₃ | Ethanol | 60 | 30-70 min | 85-95 | |

| Friedländer Synthesis | FeCl₃·6H₂O | Water | 80 | 15-40 min | 88-96 | tandfonline.com |

| Friedländer Synthesis | [Et₃NH]⁺[BF₄]⁻ | Ethanol | 60 | 20-65 min | 78-93 | ias.ac.in |

| Friedländer Synthesis | Nano-flake ZnO | None | 100 | 15-60 min | 89-98 | nih.gov |

Catalytic Approaches, including Nanocatalysis and Reusability Studies

Catalysis is a cornerstone of modern organic synthesis, offering pathways that are more efficient, selective, and sustainable than stoichiometric methods. ijpsjournal.com For the synthesis of N-methyl quinolin-6-yl-methylamine, catalytic approaches are crucial for both the construction of the quinoline scaffold and the subsequent reductive amination.

Nanocatalysis: Nanocatalysts have emerged as a frontier in chemical synthesis due to their high surface-area-to-volume ratio, which often leads to superior catalytic activity and selectivity compared to bulk materials. acs.org In the context of reductive amination, various metal nanoparticles (e.g., Co, Ni, Pd, Ru) supported on materials like carbon, silica, or metal oxides have been developed. springernature.comencyclopedia.pubmdpi.com These catalysts can efficiently facilitate the hydrogenation of the imine intermediate formed between quinoline-6-carbaldehyde and methylamine under mild conditions. encyclopedia.pubmdpi.com For example, cobalt nanoparticles supported on N-doped carbon have been shown to be effective for the reductive amination of various aldehydes. researchgate.net

Catalyst Reusability: A key advantage of heterogeneous catalysts, particularly nanocatalysts supported on magnetic particles (e.g., Fe₃O₄), is their ease of separation and reusability. nih.gov After a reaction, the catalyst can be recovered using an external magnet, washed, and reused in subsequent batches, significantly reducing cost and waste. nih.gov Studies on various quinoline syntheses have demonstrated that nanocatalysts can be recycled for 5 to 8 runs with only a minor loss of catalytic activity. nih.govencyclopedia.pub This durability is a critical factor for industrial applications and sustainable manufacturing.

The table below summarizes various nanocatalytic systems used in quinoline synthesis or reductive amination, emphasizing their efficiency and reusability.

| Catalyst System | Reaction Type | Yield (%) | Conditions | Reusability | Reference |

| Fe₃O₄ NPs-cell | Pyrimido[4,5-b]quinolone synthesis | 88-96 | Water, reflux, 2h | 5 cycles with no activity loss | nih.gov |

| ZnO Nanoflakes | Friedländer Synthesis | 68-98 | Solvent-free, 100°C | Reusable after washing with ethanol | nih.gov |

| Co-NPs@N-doped carbon | Reductive Amination | Good yields | 150°C, 1 MPa H₂ | Recyclable for 6 runs (for nitro reduction step) | encyclopedia.pub |

| AuPd–Fe₃O₄ | Reductive Amination | Good to excellent | Methanol, RT, 1 atm H₂ | Recyclable | encyclopedia.pub |

| g-C₃N₄-(CH₂)₃-SO₃H | Friedländer Synthesis | ~95 | Solvent-free, 100°C, 4h | 6 cycles | nih.gov |

Microwave-Assisted and Photochemical Synthesis Approaches

Alternative energy sources like microwaves and light offer unique advantages over conventional thermal heating, including rapid reaction rates, improved yields, and milder reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis for its ability to heat reactions uniformly and rapidly. ijpsjournal.com In the synthesis of quinoline derivatives, microwave-assisted methods have been shown to reduce reaction times from hours to mere minutes while often improving product yields. mdpi.comrsc.orgmdpi.com This acceleration is attributed to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and localized heating. Both the construction of the quinoline ring and subsequent functionalizations can be expedited using this technology. rsc.orgacs.org For instance, a Friedländer synthesis that requires several hours under conventional heating can be completed in under 10 minutes with microwave assistance. mdpi.com

The following table provides a comparison between conventional and microwave-assisted synthesis for a representative quinoline-forming reaction.

| Reaction | Heating Method | Time | Yield (%) | Reference |

| Pfitzinger reaction of isatin (B1672199) and sodium pyruvate | Conventional | Several hours | Moderate | mdpi.com |

| Pfitzinger reaction of isatin and sodium pyruvate | Microwave | 5 min | Very good | mdpi.com |

| Skraup synthesis of quinoline | Conventional | Several hours | Moderate | mdpi.com |

| Skraup synthesis of quinoline | Microwave | 10-30 min | Improved | mdpi.com |

Photochemical Synthesis: Photochemical reactions, which use visible or ultraviolet light to initiate chemical transformations, represent a mild and sustainable synthetic strategy. These methods can often be performed at room temperature, avoiding the energy costs and potential side reactions associated with high-temperature processes. In the context of quinoline chemistry, photochemical approaches have been used for C-H functionalization and cyclization reactions to build the heterocyclic core. researchgate.net For example, visible light-mediated radical reactions can be employed to synthesize complex amine structures, offering an alternative to traditional reductive amination for creating the side chain of the target molecule. nih.gov While still an emerging field for quinoline synthesis, photochemistry offers a promising avenue for developing novel and energy-efficient synthetic routes. mdpi.com

Advanced Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction study would be the definitive method to determine the precise three-dimensional arrangement of atoms in N-methyl quinolin-6-yl-methylamine oxalate (B1200264). This technique would provide invaluable information regarding its crystal packing, intermolecular interactions, and the exact bond lengths and angles of the molecule.

Analysis of bond lengths and angles would provide insight into the electronic distribution within the molecule. The quinoline (B57606) ring is an aromatic system, and its bond lengths are expected to be intermediate between those of single and double bonds. The geometry of the N-methylmethylamine side chain would also be of interest, with standard bond lengths and angles for sp³-hybridized carbon and nitrogen atoms anticipated. Precise data from X-ray diffraction would allow for a detailed comparison with theoretical models and related known structures.

A hypothetical table of selected bond lengths and angles is presented below based on general values for similar molecular fragments.

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| C-C (quinoline) | 1.36 - 1.42 | C-N-C (side chain) | ~109.5 |

| C-N (quinoline) | 1.32 - 1.37 | C-C-N (side chain to ring) | ~109.5 |

| C-N (side chain) | 1.47 | H-N-H (ammonium) | ~109.5 |

| C-C (side chain) | 1.54 | O-C-O (oxalate) | ~120 |

The N-methylmethylamine side chain possesses rotational freedom around the C-C and C-N single bonds. Its preferred conformation in the solid state would be determined by a combination of intramolecular and intermolecular forces, including steric hindrance and the formation of hydrogen bonds. The orientation of the side chain relative to the quinoline ring would be a key feature revealed by a crystal structure analysis. Computational modeling could also be employed to explore the potential energy landscape and identify low-energy conformations of the side chain.

The oxalate anion (C₂O₄²⁻) is a versatile building block in crystal engineering, known for its ability to form extensive hydrogen-bonding networks. In the structure of N-methyl quinolin-6-yl-methylamine oxalate, the oxalate anion would act as a hydrogen bond acceptor, linking the cationic components into a supramolecular architecture. Depending on the coordination mode of the oxalate anion, it could lead to the formation of one-dimensional chains, two-dimensional sheets, or a three-dimensional framework. The planarity and symmetry of the oxalate ion also allow it to participate in various packing motifs.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be essential for the complete assignment of all proton and carbon signals in N-methyl quinolin-6-yl-methylamine.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For the quinoline ring, it would help to identify adjacent protons (e.g., H-5 and H-7, H-2 and H-3, H-3 and H-4). It would also show the coupling between the methylene (B1212753) protons and the methyl protons in the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for assigning quaternary (non-protonated) carbons, such as C-6, C-8, C-4a, and C-8a in the quinoline ring, by observing their long-range correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This would be particularly useful for determining the preferred conformation of the N-methylmethylamine side chain in solution by observing through-space interactions between the side chain protons and the protons on the quinoline ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is provided below, based on known data for similar quinoline structures.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-2 | 8.5 - 8.9 | 150 - 155 |

| H-3 | 7.3 - 7.6 | 120 - 125 |

| H-4 | 8.0 - 8.4 | 135 - 140 |

| H-5 | 7.8 - 8.1 | 125 - 130 |

| H-7 | 7.6 - 7.9 | 128 - 132 |

| H-8 | 7.9 - 8.2 | 145 - 150 |

| Methylene (-CH₂-) | 4.0 - 4.5 | 50 - 55 |

| Methyl (-CH₃) | 2.5 - 3.0 | 30 - 35 |

| C-6 | - | 130 - 135 |

| C-4a | - | 122 - 128 |

| C-8a | - | 147 - 152 |

| Oxalate (-COO⁻) | - | 160 - 165 |

Dynamic NMR Studies for Conformational Exchange Processes

While specific dynamic nuclear magnetic resonance (DNMR) studies on this compound are not extensively available in the public domain, the principles of DNMR can be applied to understand potential conformational exchange processes in this molecule. The key areas of conformational flexibility in this compound are the rotation around the C6-CH2 bond of the quinoline ring, the C-N bond of the methylamine (B109427) group, and the potential for nitrogen inversion.

DNMR experiments, such as temperature-dependent NMR spectroscopy, would be crucial in elucidating the energetic barriers associated with these rotational processes. By monitoring the coalescence of distinct NMR signals from different conformers as the temperature is varied, it is possible to calculate the free energy of activation (ΔG‡) for the conformational exchange. For instance, restricted rotation around the C-N amide bond in some molecules can lead to distinct signals for cis and trans conformers at low temperatures, which coalesce at higher temperatures. A similar principle would apply to the rotational dynamics in this compound. The presence of the N-methyl group can also influence the rate of nitrogen inversion, a process that could be studied by DNMR.

Solid-State NMR for Bulk Structural Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for the structural analysis of crystalline materials, such as this compound in its solid form. Unlike solution-state NMR, which provides information on the time-averaged structure of a molecule, ssNMR can reveal details about the specific conformation and packing of molecules in the crystal lattice.

For this compound, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) ssNMR experiments would be particularly informative. These experiments can provide insights into the local environment of each carbon and nitrogen atom in the molecule, including the effects of intermolecular interactions and crystal packing forces. For example, the ¹³C chemical shifts of the quinoline ring carbons can be sensitive to the stacking interactions between adjacent quinoline moieties in the crystal.

Furthermore, ssNMR can be used to study the oxalate counter-ion. ¹³C ssNMR can distinguish between different coordination modes of the oxalate anion. nih.gov In some cases, high-resolution ¹⁷O ssNMR has been employed to investigate oxalate binding modes in materials, providing detailed information on the local environment of the oxygen atoms. chemrxiv.orgbohrium.comacs.org While technically challenging due to the low natural abundance of ¹⁷O, such studies can offer unparalleled insight into the ionic interactions within the crystal structure.

Advanced Vibrational Spectroscopy (IR and Raman)

Detailed Analysis of Characteristic Functional Group Frequencies

The vibrational spectrum of this compound is expected to exhibit a series of characteristic bands corresponding to its constituent functional groups. The analysis of these frequencies provides a fingerprint of the molecule.

Quinoline Ring Vibrations: The quinoline moiety will give rise to a number of characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. scialert.net The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1625-1430 cm⁻¹ range. scialert.net

Methylamine Group Vibrations: The N-H stretching vibration of the secondary amine is expected to appear as a single, weak band in the 3350-3310 cm⁻¹ region. orgchemboulder.com The C-N stretching vibration of an aromatic amine is typically strong and found in the 1335-1250 cm⁻¹ range, while for an aliphatic amine, it is weaker and appears between 1250-1020 cm⁻¹. orgchemboulder.com The N-H wagging mode for a secondary amine can be observed as a strong, broad band between 910-665 cm⁻¹. orgchemboulder.com

Oxalate Anion Vibrations: The oxalate counter-ion has characteristic vibrational modes. The asymmetric and symmetric C=O stretching vibrations are prominent and typically found around 1600 cm⁻¹ and 1300 cm⁻¹, respectively. The position of these bands can be sensitive to the coordination environment of the oxalate anion. walisongo.ac.idresearchgate.netsurrey.ac.uk

A representative table of expected vibrational frequencies is provided below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Quinoline Ring | Aromatic C-H Stretch | 3100 - 3000 |

| C=C and C=N Stretch | 1625 - 1430 | |

| N-methyl quinolin-6-yl-methylamine | Secondary Amine N-H Stretch | 3350 - 3310 |

| Aromatic C-N Stretch | 1335 - 1250 | |

| Aliphatic C-N Stretch | 1250 - 1020 | |

| N-H Wag | 910 - 665 | |

| Oxalate Anion | Asymmetric C=O Stretch | ~1600 |

| Symmetric C=O Stretch | ~1300 |

Correlation with Computational Data for Vibrational Mode Assignments

To achieve a more precise and detailed assignment of the experimental IR and Raman spectra, computational methods, particularly Density Functional Theory (DFT), are often employed. nih.govankara.edu.trtandfonline.comacs.org By calculating the theoretical vibrational frequencies and intensities of this compound, a direct comparison with the experimental spectra can be made.

The process typically involves optimizing the molecular geometry of the compound at a specific level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) and then performing a frequency calculation on the optimized structure. nih.govresearchgate.net The calculated frequencies are often scaled by an empirical factor to better match the experimental values. This correlation allows for the unambiguous assignment of complex vibrational modes that arise from the coupling of different vibrations within the molecule. For instance, DFT calculations can help to differentiate between the various C-C and C-N stretching modes within the quinoline ring system.

Polymorphism and Phase Transition Studies via Vibrational Spectroscopy

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration for organic salts. nih.govresearchgate.net Different polymorphs can exhibit distinct physical properties. Vibrational spectroscopy is a highly sensitive technique for identifying and characterizing different polymorphic forms. cnr.itacs.org

Since the crystal packing and intermolecular interactions differ between polymorphs, the vibrational spectra (both IR and Raman) will show corresponding differences. These differences can manifest as shifts in band positions, changes in band intensities, or the appearance or disappearance of certain bands. Low-frequency Raman spectroscopy, which probes the lattice vibrations (phonons), is particularly powerful for distinguishing between polymorphs as these vibrations are directly related to the crystal lattice structure. cnr.it

Temperature-dependent vibrational spectroscopy can also be used to study phase transitions between different polymorphic forms. By monitoring the changes in the IR or Raman spectrum as a function of temperature, the transition temperature and the nature of the structural changes can be determined.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise elemental composition of a compound. mdpi.com By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within a few parts per million), it is possible to deduce a unique elemental formula.

For this compound, HRMS analysis would be performed on the free base, N-methyl quinolin-6-yl-methylamine. The expected exact mass of the protonated molecule ([M+H]⁺) can be calculated based on its elemental formula (C₁₁H₁₃N₂). This calculated mass is then compared to the experimentally measured mass to confirm the elemental composition.

Computational and Theoretical Investigations of N Methyl Quinolin 6 Yl Methylamine Oxalate

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular properties of N-methyl quinolin-6-yl-methylamine oxalate (B1200264) from first principles. DFT, with its balance of accuracy and computational cost, is widely used for geometry optimization, electronic structure analysis, and the prediction of spectroscopic properties. Ab initio methods, while more computationally intensive, can provide benchmark results for specific properties.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)

The electronic character of a molecule is dictated by the distribution of its electrons. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap generally implies greater stability.

For quinoline (B57606) derivatives, the HOMO is often localized on the electron-rich aromatic system, while the LUMO can be distributed across the ring system. The introduction of the methylamine (B109427) and oxalate moieties would be expected to influence the energies and localizations of these orbitals. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide a quantitative measure of the charge distribution on each atom, identifying electrophilic and nucleophilic sites within the molecule.

Table 4.1: Hypothetical Frontier Orbital Data for N-methyl quinolin-6-yl-methylamine oxalate This table is for illustrative purposes, as specific experimental or calculated values for this compound are not readily available in the public domain.

| Parameter | Cation (N-methyl quinolin-6-yl-methylammonium) | Anion (Oxalate) |

| HOMO Energy (eV) | Value | Value |

| LUMO Energy (eV) | Value | Value |

| HOMO-LUMO Gap (eV) | Value | Value |

Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Quantum chemical calculations can predict various spectroscopic properties with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts. By comparing calculated ¹H and ¹³C chemical shifts with experimental data, one can confirm the molecular structure. DFT methods have become a standard tool for the prediction of NMR parameters in organic molecules.

Vibrational Frequencies: The calculation of the Hessian matrix allows for the determination of vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Comparing the calculated vibrational spectrum with the experimental one can help in assigning the vibrational modes to specific functional groups and motions within the molecule. For instance, characteristic frequencies for C=N stretching in the quinoline ring, N-H bending in the ammonium (B1175870) group, and C=O stretching in the oxalate anion would be of particular interest.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. These calculations can provide insight into the nature of the electronic transitions, such as π→π* transitions within the quinoline ring.

Energetics of Conformational Isomers and Tautomeric Forms

The N-methyl quinolin-6-yl-methylamine portion of the salt can exist in different spatial arrangements or conformations due to the rotation around single bonds. Quantum chemical calculations can be used to determine the relative energies of these different conformers, identifying the most stable (lowest energy) conformation. Similarly, if tautomerism is possible, the relative energies of the different tautomeric forms can be calculated to predict the predominant species.

Molecular Dynamics (MD) Simulations for Solution and Solid-State Behavior

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. This approach is valuable for understanding the properties of this compound in solution and in the solid state.

Conformational Dynamics and Solvent Interactions

In solution, the conformation of the N-methyl quinolin-6-yl-methylammonium cation is dynamic and influenced by its interactions with solvent molecules. MD simulations can track the changes in dihedral angles over time, providing a picture of the molecule's flexibility. Furthermore, the simulation can reveal the structure of the solvent shell around the cation and the oxalate anion, highlighting specific interactions such as hydrogen bonding between the ammonium group and polar solvent molecules.

Intermolecular Interactions and Self-Assembly Behavior in Solution

At higher concentrations, intermolecular interactions between the ions can become significant. MD simulations can be used to investigate the potential for self-assembly or aggregation in solution. The simulations can characterize the types of interactions that drive these processes, such as π-π stacking between the quinoline rings of adjacent cations and electrostatic interactions between the cations and anions. The radial distribution function can be calculated to understand the average distance and coordination of ions with respect to each other. In the solid state, these interactions dictate the crystal packing arrangement.

Reactivity Predictions and Mechanism Elucidation via Computational Methods

Computational methods are instrumental in predicting how a molecule will react and in detailing the step-by-step mechanisms of chemical transformations. This is often achieved through quantum mechanical calculations, such as Density Functional Theory (DFT), which can model the electronic structure of molecules and predict their stability and reactivity. nih.gov

A critical aspect of understanding a chemical reaction is identifying the transition state—the highest energy point along the reaction pathway. Locating this state and calculating its energy allows for the determination of the activation energy barrier, which is a key predictor of reaction rates.

Despite the utility of these methods, a search of the scientific literature yielded no specific studies on the transition states or energy barriers for reactions involving this compound. Such research would be beneficial for understanding its synthesis, degradation, and potential metabolic pathways.

Table 1: Hypothetical Transition State Analysis Data for a Reaction of this compound (Note: The following table is for illustrative purposes only, as no specific data has been found in the literature.)

| Reaction Type | Computational Method | Calculated Energy Barrier (kcal/mol) | Key Geometric Parameters of Transition State |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Reaction coordinate analysis involves mapping the energetic profile of a reaction as it proceeds from reactants to products. This provides a detailed view of the energy landscape, including any intermediates and transition states. This type of analysis is crucial for a complete understanding of the reaction mechanism.

Currently, there are no published reaction coordinate analyses for any reactions involving this compound.

Crystal Structure Prediction (CSP) and Polymorphism Studies

The arrangement of molecules in a solid-state crystal lattice can significantly impact the physical properties of a compound, such as its solubility and stability. Crystal Structure Prediction (CSP) uses computational methods to predict the most likely crystal structures a molecule will adopt. Polymorphism is the ability of a substance to exist in more than one crystal form.

No crystal structure prediction or polymorphism studies for this compound have been reported in the scientific literature. Such studies would be important for pharmaceutical development and materials science applications to ensure the selection of the most stable and effective solid form of the compound.

Table 2: Hypothetical Crystal Structure Prediction Data for this compound (Note: The following table is for illustrative purposes only, as no specific data has been found in the literature.)

| Predicted Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Simulated X-ray Diffraction Peaks (2θ) |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Reactivity and Functionalization of N Methyl Quinolin 6 Yl Methylamine Oxalate

Reactivity of the Quinoline (B57606) Core

The quinoline ring system is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a complex electronic landscape where the two rings exhibit distinct reactivities. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. Conversely, the benzene ring (carbocyclic ring) is more electron-rich and is the primary site for electrophilic substitution. reddit.comquimicaorganica.org The N-methyl-methylamine substituent at the 6-position, being an electron-donating group, further influences this reactivity.

Electrophilic aromatic substitution on the unsubstituted quinoline ring typically occurs on the benzene ring at positions 5 and 8. quimicaorganica.org This regioselectivity is governed by the superior stability of the resulting cationic intermediates (Wheland intermediates), which avoid disruption of the pyridine ring's aromaticity. reddit.com

In N-methyl quinolin-6-yl-methylamine, the substituent at the 6-position is an alkylamine group, which is activating and ortho-, para-directing. Therefore, electrophilic attack is strongly directed to the positions ortho and para to the C6 substituent. This leads to preferential substitution at the C5 and C7 positions of the quinoline ring.

Common electrophilic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield 5-nitro- and 7-nitro-substituted derivatives.

Halogenation: Treatment with halogens (e.g., Br₂ in a suitable solvent) would likely result in the formation of 5-bromo- and 7-bromo-6-(methylaminomethyl)quinolines.

Sulfonylation: Direct C-H sulfonylation can be achieved, often targeting the electron-rich benzene ring. For instance, cobalt-catalyzed reactions have been shown to selectively functionalize the C5 position of quinoline derivatives. researchgate.net

Table 1: Illustrative Electrophilic Aromatic Substitution Reactions on Quinoline Derivatives

| Reaction | Electrophile Source | Expected Major Products for 6-substituted Quinoline | Reference |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro and 7-Nitro derivatives | reddit.com |

| Bromination | Br₂/FeBr₃ | 5-Bromo and 7-Bromo derivatives | nih.gov |

| Sulfonylation | SO₃/H₂SO₄ | 5-Sulfonic acid and 7-Sulfonic acid derivatives | researchgate.net |

The pyridine half of the quinoline molecule is electron-deficient, rendering it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. These reactions, often termed nucleophilic aromatic substitution (SNAr), typically require a good leaving group, such as a halide, to be present at these positions.

For a derivative of N-methyl quinolin-6-yl-methylamine that is halogenated at the C-2 or C-4 position, a variety of nucleophiles can displace the halide. These reactions proceed via an addition-elimination mechanism, forming a stable Meisenheimer-type intermediate.

Examples of nucleophilic substitution include reactions with:

Amines: Reaction with primary or secondary amines can introduce new amino groups at the C-2 or C-4 position.

Alkoxides: Treatment with sodium methoxide (B1231860) or ethoxide would yield the corresponding 2- or 4-alkoxyquinolines.

Hydroxide: Saponification with a strong base like NaOH can introduce a hydroxyl group, leading to the formation of quinolinone derivatives.

Table 2: Representative Nucleophilic Substitution Reactions on Halo-Quinolines

| Starting Material Example | Nucleophile | Product Type | Reference |

| 2-Chloroquinoline | Ammonia (B1221849) (NH₃) | 2-Aminoquinoline | mdpi.com |

| 4-Chloroquinoline | Sodium Methoxide (NaOCH₃) | 4-Methoxyquinoline | mdpi.com |

| 2,4-Dichloroquinoline | Hydrazine (N₂H₄) | 2-Hydrazino-4-chloroquinoline | mdpi.com |

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. The quinoline core of N-methyl quinolin-6-yl-methylamine can be functionalized using these methods, typically by first introducing a halogen (e.g., bromine or iodine) at a specific position to serve as a handle for coupling.

Palladium-catalyzed reactions are particularly prevalent. For instance, a 6-bromoquinoline (B19933) derivative can undergo Buchwald-Hartwig amination to form C-N bonds. In this reaction, a palladium catalyst, in conjunction with a suitable ligand and base, facilitates the coupling of the haloquinoline with a primary or secondary amine. nih.gov This would be a powerful method to synthesize a wide array of analogues of the title compound with diverse amine functionalities at the 6-position, or to attach the quinolin-6-yl moiety to other nitrogen-containing molecules.

Other metal-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, can be used to form C-C bonds at a halogenated position on the quinoline ring, further expanding the synthetic utility. nih.gov

Table 3: Examples of Metal-Catalyzed Cross-Coupling Reactions on Halo-Quinolines for C-N Bond Formation

| Quinoline Substrate | Amine Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

| 6-Iodoquinoline | Piperidine | Pd(OAc)₂ / Xantphos | 6-(Piperidin-1-yl)quinoline | nih.gov |

| 6-Bromoquinoline | Aniline (B41778) | Pd₂(dba)₃ / BINAP | N-Phenylquinolin-6-amine | nih.gov |

| 6-Iodoquinoline | tert-Butylamine | Pd(OAc)₂ / PPh₃ | N-tert-Butylquinoline-6-carboxamide (via aminocarbonylation) | nih.gov |

Transformations Involving the Secondary Amine Group

The N-methyl-methylamine side chain contains a secondary amine, which is a versatile functional group amenable to a variety of transformations.

Acylation: Secondary amines readily react with acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) to form amides. Acylation of N-methyl quinolin-6-yl-methylamine would yield N-methyl-N-(quinolin-6-ylmethyl) amides. This reaction is generally high-yielding and can be used to introduce a wide range of acyl groups. researchgate.net

Sulfonylation: In a similar fashion, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base provides sulfonamides. This transformation is useful for modifying the electronic and steric properties of the side chain. researchgate.net

Alkylation: The secondary amine can be further alkylated using alkyl halides. However, direct alkylation can sometimes be challenging to control and may lead to the formation of a quaternary ammonium (B1175870) salt through over-alkylation. More controlled methods, such as reductive amination with an aldehyde or ketone, can be employed to introduce additional alkyl groups. nih.gov

Table 4: General Transformations of the Secondary Amine Moiety

| Reaction | Reagent Type | Product Functional Group |

| Acylation | Acid Chloride (R-COCl) | Tertiary Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

| Alkylation | Alkyl Halide (R-X) | Tertiary Amine / Quaternary Ammonium Salt |

| Reductive Amination | Aldehyde (R-CHO), NaBH(OAc)₃ | Tertiary Amine |

Secondary amines can undergo oxidation to various products depending on the oxidant and reaction conditions. Mild oxidation can lead to the formation of hydroxylamines or nitrones. uomustansiriyah.edu.iq More vigorous oxidation can lead to cleavage of the C-N bond. Bio-inspired catalytic systems, for example using quinone-based catalysts, have been developed for the aerobic oxidation of secondary amines to imines or other dehydrogenated products. nih.gov Such a transformation on the N-methyl-methylamine side chain could potentially yield an N-(quinolin-6-ylmethyl)methanimine intermediate.

Formation of Imines, Amides, and Ureas for Further Synthesis

Amide Formation: The secondary amine of N-methyl quinolin-6-yl-methylamine is expected to react with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This reaction, known as N-acylation, is a fundamental transformation in organic synthesis. The general scheme for this reaction would involve the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Table 1: Hypothetical Amide Synthesis from N-methyl quinolin-6-yl-methylamine

| Acylating Agent | Product | Reaction Conditions |

|---|---|---|

| Acetyl chloride | N-methyl-N-(quinolin-6-ylmethyl)acetamide | Aprotic solvent (e.g., DCM, THF), base (e.g., triethylamine) |

| Benzoyl chloride | N-methyl-N-(quinolin-6-ylmethyl)benzamide | Aprotic solvent (e.g., DCM, THF), base (e.g., triethylamine) |

Urea Formation: The synthesis of ureas from N-methyl quinolin-6-yl-methylamine can be achieved through its reaction with isocyanates. This reaction involves the nucleophilic addition of the secondary amine to the carbon of the isocyanate group.

Table 2: Hypothetical Urea Synthesis from N-methyl quinolin-6-yl-methylamine

| Isocyanate | Product | Reaction Conditions |

|---|---|---|

| Phenyl isocyanate | 1-methyl-1-(quinolin-6-ylmethyl)-3-phenylurea | Aprotic solvent (e.g., THF, DMF) |

Reactivity of the Methyl Group on Nitrogen

The reactivity of the N-methyl group in N-methyl quinolin-6-yl-methylamine oxalate (B1200264) presents another avenue for functionalization, although specific studies on this compound are lacking. General knowledge of the reactivity of N-methyl groups on similar aromatic amines suggests that this group can undergo selective transformations.

The selective oxidation of the N-methyl group could potentially lead to the formation of an N-formyl derivative or, under harsher conditions, complete demethylation. Such oxidations can often be achieved using specific oxidizing agents that are selective for N-alkyl groups.

Functionalization of the N-methyl group could also be envisioned through radical-based reactions or metal-catalyzed C-H activation. For instance, a hypothetical reaction could involve the abstraction of a hydrogen atom from the methyl group, followed by the introduction of a functional group.

Table 3: Hypothetical Functionalization of the N-methyl Group

| Reagent/Reaction Type | Potential Product |

|---|---|

| Mild Oxidizing Agent (e.g., MnO2) | N-formyl-N-(quinolin-6-ylmethyl)amine |

Reactions Involving the Oxalate Anion (e.g., Decarboxylation, Esterification)

The oxalate anion of N-methyl quinolin-6-yl-methylamine oxalate can also participate in chemical reactions, although no specific studies have been reported for this particular salt. The typical reactions of oxalate anions include decarboxylation and esterification.

Esterification: The carboxylate groups of the oxalate anion can be esterified by reaction with an alcohol in the presence of an acid catalyst. This would lead to the formation of the corresponding oxalate esters.

Mechanistic Studies of Key Transformations

While no specific mechanistic studies on this compound have been found, it is possible to discuss the hypothetical application of common mechanistic tools to understand its reactivity.

Kinetic Isotope Effects (KIE) could be a valuable tool for elucidating the mechanisms of reactions involving this compound. For example, by replacing the hydrogen atoms on the N-methyl group with deuterium, one could study the KIE for reactions involving C-H bond cleavage at this position. A significant KIE would suggest that C-H bond breaking is involved in the rate-determining step of the reaction.

Hammett plots and linear free-energy relationships could be hypothetically employed to study the influence of substituents on the quinoline ring on the reactivity of the N-methyl-methylamine side chain. By synthesizing a series of derivatives with different substituents on the quinoline core and measuring their reaction rates for a specific transformation (e.g., N-acylation), a Hammett plot could be constructed. The slope of this plot (the reaction constant, ρ) would provide insight into the electronic nature of the transition state and the sensitivity of the reaction to substituent effects.

Advanced Analytical Techniques in Characterization and Purity Assessment Beyond Routine Identification

Chromatography-Mass Spectrometry (LC-MS/GC-MS) for Impurity Profiling and Derivatization Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of impurities in pharmaceutical substances. researchgate.net LC-MS/MS, in particular, has become the method of choice for detecting and quantifying trace-level impurities due to its high sensitivity and selectivity. researchgate.netnih.gov

Impurity Profiling: The manufacturing process of N-methyl quinolin-6-yl-methylamine oxalate (B1200264) can introduce various impurities, including starting materials, intermediates, by-products, and degradation products. Regulatory bodies mandate the identification and control of these impurities, especially those with potential genotoxic or carcinogenic properties. nih.gov LC-MS/MS is adept at detecting such impurities even at parts-per-million (ppm) levels. researchgate.net Potential process-related impurities could arise from the synthesis of the quinoline (B57606) ring, such as those seen in Skraup or Doebner-von Miller reactions, or from the subsequent methylation and amination steps. rsc.orgresearchgate.net

Table 1: Potential Impurities of N-methyl quinolin-6-yl-methylamine oxalate and Analytical Method

| Potential Impurity | Likely Origin | Recommended Analytical Technique |

|---|---|---|

| Quinolin-6-yl-methanamine | Incomplete methylation | LC-MS/MS |

| 6-Methylquinoline (B44275) | Starting material | GC-MS, LC-MS/MS |

| Unreacted Oxalic Acid | Salt formation step | LC-MS/MS (with specific method) |

| N,N-dimethyl quinolin-6-yl-methylamine | Over-methylation by-product | LC-MS/MS |